molecular formula C13H12O2 B8496141 4-Phenethyl-furan-2-carbaldehyde

4-Phenethyl-furan-2-carbaldehyde

Cat. No.: B8496141
M. Wt: 200.23 g/mol
InChI Key: SUAKVCDYDUALQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenethyl-furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a phenethyl group (–CH₂CH₂C₆H₅) substituted at the 4-position of the furan ring. Below, we compare it with structurally related furan-2-carbaldehyde derivatives documented in recent literature and commercial databases.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

4-(2-phenylethyl)furan-2-carbaldehyde

InChI

InChI=1S/C13H12O2/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2

InChI Key

SUAKVCDYDUALQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=COC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4-Phenethyl-furan-2-carbaldehyde and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications References
This compound (hypothetical) Phenethyl at 4-position C₁₃H₁₂O₂ 200.23 High lipophilicity; potential use in drug design or fragrance synthesis.
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl at 5-position C₇H₈O₃ 140.14 1917-64-2 Lower steric bulk; used in polymer chemistry and solvent applications.
5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde 4-CF₃-phenyl at 5-position C₁₂H₇F₃O₂ 240.18 55377-77-0 Electron-withdrawing CF₃ group enhances stability; intermediate for agrochemicals.
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde 4-Cl-2-F-phenyl at 5-position C₁₁H₇ClFO₂ 228.63 591224-05-4 Halogenated aromatic group improves bioactivity; used in API synthesis.
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde 4-Br-2-F-phenyl at 5-position C₁₁H₇BrFO₂ 273.08 Heavy halogen substitution aids in radiolabeling or cross-coupling reactions.
5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde 4-Me-2-NO₂-phenyl at 5-position C₁₂H₉NO₄ 231.20 425645-31-4 Nitro group increases reactivity; precursor for dyes or explosives.
5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde 4-Cl-2-Me-phenyl at 5-position C₁₂H₉ClO₂ 220.65 68502-13-6 Methyl and chloro groups balance lipophilicity and reactivity; pharmaceutical intermediate.

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in , –CF₃ in ) increase electrophilicity of the aldehyde, making these compounds reactive in nucleophilic additions or condensations. Halogenated substituents (e.g., –Cl, –Br in ) enhance bioactivity and resistance to metabolic degradation, favoring medicinal applications. Alkyl/alkoxy chains (e.g., –CH₂OCH₃ in ) improve solubility in non-polar solvents but reduce thermal stability.

Nitro-substituted analogs (e.g., ) exhibit higher density and melting points due to strong intermolecular interactions.

Synthetic Utility :

  • Compounds with halogen atoms (e.g., ) are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems.
  • Methoxy- or ethoxymethyl derivatives (e.g., ) serve as protecting groups for aldehydes in multi-step syntheses.

Pharmaceutical Intermediates

  • 5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde (CAS 68502-13-6) is extensively used in synthesizing antipsychotic and antiviral agents due to its balanced lipophilicity and stability .
  • 5-(4-Trifluoromethylphenyl) derivatives (e.g., ) are leveraged in agrochemicals for their resistance to hydrolysis under acidic conditions.

Material Science

  • Nitro-substituted furan aldehydes (e.g., ) act as photoinitiators in UV-curable resins, with the nitro group facilitating radical formation upon irradiation.

Analytical Data

  • Purity and structural confirmation of these compounds rely on HPLC, GC-MS, and NMR (e.g., ). For instance, 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde (CAS 591224-05-4) is characterized by distinct ¹H-NMR peaks at δ 9.8 (aldehyde proton) and δ 7.4–7.6 (aromatic protons) .

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